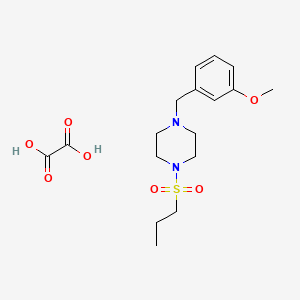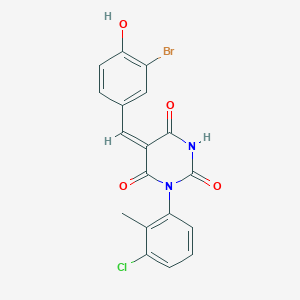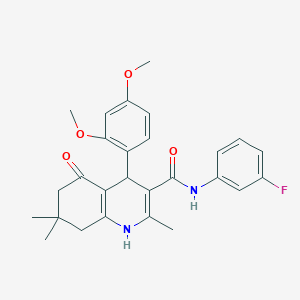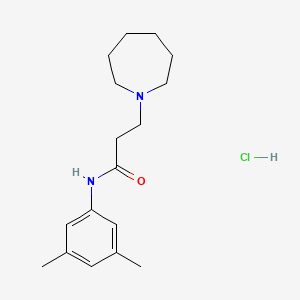
1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate
Descripción general
Descripción
1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate, also known as PMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PMS is a piperazine derivative that has been shown to exhibit a range of biological effects, including anticonvulsant, anxiolytic, and antidepressant properties. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to increase the activity of GABA receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
In addition to its effects on the GABAergic system, this compound has been shown to affect other biochemical and physiological processes in the body. For example, it has been shown to reduce oxidative stress and inflammation in animal models, suggesting that it may have potential applications in the treatment of diseases associated with these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate. One area of interest is its potential as a treatment for epilepsy, anxiety, and depression in humans. Additionally, further studies are needed to fully understand its mechanism of action and its effects on other biochemical and physiological processes in the body. Finally, there is potential for the development of new derivatives of this compound with improved therapeutic properties.
In conclusion, this compound is a promising compound that has potential applications in the treatment of a range of diseases and disorders. Its anticonvulsant, anxiolytic, and antidepressant properties make it an interesting target for further research, and its relatively simple synthesis method makes it a useful compound for laboratory experiments. However, further studies are needed to fully understand its mechanism of action and its potential limitations.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine oxalate has been studied extensively in the context of its potential therapeutic applications. It has been shown to exhibit anticonvulsant properties in animal models, suggesting that it may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S.C2H2O4/c1-3-11-21(18,19)17-9-7-16(8-10-17)13-14-5-4-6-15(12-14)20-2;3-1(4)2(5)6/h4-6,12H,3,7-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLFYULGFRMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)

![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)

![17-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3942466.png)

![2-{[(butylamino)carbonyl]amino}-N-phenylbenzamide](/img/structure/B3942485.png)
![2-(3-methoxypropyl)benzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B3942493.png)

![3-benzoyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3942507.png)
![N-butyl-2-(cyclopropylmethyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3942513.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B3942542.png)